molecular formula C19H16FNO5S2 B4118375 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID

2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID

Cat. No.: B4118375
M. Wt: 421.5 g/mol
InChI Key: MSIFHZTUWKBDIH-UHFFFAOYSA-N
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Description

2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5S2/c1-11-8-12(20)6-7-17(11)28(25,26)21-15-9-16(27-10-18(22)23)19(24)14-5-3-2-4-13(14)15/h2-9,21,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIFHZTUWKBDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID typically involves multiple steps. One common route includes the sulfonylation of 4-fluoro-2-methylphenylamine with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with 1-hydroxy-2-naphthylthioacetic acid under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(4-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid
  • [(4-{[(4-bromo-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid
  • [(4-{[(4-iodo-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid

Uniqueness

2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID
Reactant of Route 2
2-{[4-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]SULFANYL}ACETIC ACID

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